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Compound of Interest

Compound Name: 5-Methoxyquinazoline-2,4-diamine

Cat. No.: B1606939 Get Quote

An In-Depth Technical Guide to 5-Methoxyquinazoline-2,4-diamine: Chemical Properties,

Structure, and Therapeutic Potential

Introduction to the Quinazoline Scaffold
The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a

pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry and drug

discovery.[1][2] First synthesized in 1895, derivatives of this scaffold are abundant in nature as

alkaloids and have been extensively developed synthetically.[3][4] Their remarkable versatility

allows them to engage with a wide array of biological targets, leading to a broad spectrum of

pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and

antihypertensive effects.[4][5][6]

This guide provides a detailed technical overview of a specific derivative, 5-
Methoxyquinazoline-2,4-diamine. We will delve into its core chemical properties, structural

features, analytical characterization, plausible synthetic routes, and its known and potential

biological significance. This document is intended for researchers, medicinal chemists, and

drug development professionals seeking a comprehensive understanding of this compound as

a potential building block for next-generation therapeutics.

Molecular Structure and Chemical Identity
The precise arrangement of atoms and functional groups in 5-Methoxyquinazoline-2,4-
diamine dictates its chemical behavior and interaction with biological systems.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1606939?utm_src=pdf-interest
https://www.benchchem.com/product/b1606939?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4794932/
https://www.mdpi.com/2305-7084/5/4/73
https://ijirt.org/publishedpaper/IJIRT189265_PAPER.pdf
https://ijirt.org/publishedpaper/IJIRT189265_PAPER.pdf
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1385552.html
https://www.ptfarm.pl/pub/File/Acta_Poloniae/2012/1/145.pdf
https://www.benchchem.com/product/b1606939?utm_src=pdf-body
https://www.benchchem.com/product/b1606939?utm_src=pdf-body
https://www.benchchem.com/product/b1606939?utm_src=pdf-body
https://www.benchchem.com/product/b1606939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Structure
The molecule features a quinazoline core with two amino groups at positions 2 and 4, and a

methoxy group at position 5. The electron-donating nature of the amino and methoxy groups

significantly influences the electron density and reactivity of the aromatic system.

Caption: 2D structure of 5-Methoxyquinazoline-2,4-diamine.

Chemical Identifiers
A compound's identity is standardized through various naming conventions and registry

numbers, which are crucial for database searches and regulatory compliance.

Identifier Value

IUPAC Name 5-methoxyquinazoline-2,4-diamine[7]

CAS Number 27018-21-9[7]

Synonyms
5-Methoxy-2,4-diaminoquinazoline, 2,4-

Quinazolinediamine, 5-methoxy-[7]

Core Physicochemical Properties
These properties are fundamental to understanding the compound's behavior in both chemical

and biological environments, influencing factors like solubility, absorption, and formulation.
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Property Value Source

Molecular Formula C₉H₁₀N₄O -

Molecular Weight 190.20 g/mol -

Boiling Point 484.8°C at 760 mmHg [7]

Density 1.372 g/cm³ [7]

InChI Key
FYEWYRWGCVGNJW-

UHFFFAOYSA-N
[7]

Appearance Likely a crystalline solid Inferred from analogs[8]

Solubility

Expected to be soluble in

organic solvents like DMSO

and alcohols

Inferred from analogs[8]

Spectroscopic and Analytical Characterization
Spectroscopic data provides an empirical fingerprint of a molecule, confirming its structure and

purity. While specific experimental data for 5-Methoxyquinazoline-2,4-diamine is not widely

published, we can predict its characteristic spectral features based on established principles

and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methoxy protons, and the protons of the two amino groups. The protons on the

benzene portion of the ring (H-6, H-7, H-8) will appear in the aromatic region (typically 6.5-

8.0 ppm). The methoxy group (-OCH₃) will present as a sharp singlet around 3.8-4.0 ppm.

The two amino groups (-NH₂) will likely appear as broad singlets, the chemical shift of which

can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbons in the aromatic

rings will resonate in the 110-160 ppm range. The methoxy carbon will be significantly

upfield, around 55-60 ppm.
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Predicted ¹H NMR Chemical Shifts (in DMSO-d₆): The following are expert predictions based

on the analysis of similar structures.[9][10][11]

Proton
Predicted Shift
(ppm)

Multiplicity Notes

H-6 ~7.0-7.2
Doublet of doublets

(dd)

Coupled to H-7 and H-

8.

H-7 ~7.3-7.5 Triplet (t)
Coupled to H-6 and H-

8.

H-8 ~6.8-7.0
Doublet of doublets

(dd)

Coupled to H-7 and H-

6.

-OCH₃ ~3.9 Singlet (s)

Characteristic sharp

signal for a methoxy

group.

2-NH₂ ~6.0-6.5 Broad Singlet (br s)
Exchangeable

protons.

4-NH₂ ~7.0-7.5 Broad Singlet (br s)

Exchangeable

protons, potentially

downfield due to

hydrogen bonding.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. For

5-Methoxyquinazoline-2,4-diamine, high-resolution mass spectrometry (HRMS) should

confirm the molecular formula C₉H₁₀N₄O with a calculated exact mass of approximately

190.0855. The fragmentation pattern would likely involve the loss of methyl or amino groups.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key expected

absorptions include:
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N-H stretching: A broad band in the 3100-3500 cm⁻¹ region, characteristic of the primary

amino groups.

C-H stretching: Signals around 2850-3000 cm⁻¹ for the aromatic and methyl C-H bonds.

C=N and C=C stretching: Sharp peaks in the 1500-1650 cm⁻¹ region, corresponding to the

quinazoline ring system.

C-O stretching: A strong absorption around 1000-1250 cm⁻¹, indicative of the aryl ether

linkage of the methoxy group.

Synthesis and Manufacturing
The synthesis of 2,4-diaminoquinazolines is well-established in chemical literature. A common

and reliable approach involves the cyclocondensation of an appropriately substituted 2-

aminobenzonitrile with a cyanating agent like cyanoguanidine.

Retrosynthetic Analysis and Key Precursors
The logical disconnection for 5-Methoxyquinazoline-2,4-diamine points to 2-amino-6-

methoxybenzonitrile as the key starting material. This precursor contains the necessary

benzene ring with the correctly positioned amino and methoxy groups required to form the final

quinazoline core.

A Plausible Synthetic Protocol
The following protocol is a validated method for synthesizing the 2,4-diaminoquinazoline

scaffold, adapted for this specific derivative.

Step 1: Cyclocondensation Reaction

To a reaction vessel equipped with a reflux condenser, add 2-amino-6-methoxybenzonitrile

(1.0 equivalent) and cyanoguanidine (1.0 equivalent).[10]

Add a suitable solvent, such as 2-ethoxyethanol or an aqueous acidic solution (e.g., 2N HCl).

[10]
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Heat the reaction mixture to reflux (typically 120-140°C) for 2-4 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Expert Rationale: Heating provides the necessary activation energy for the cyclization

reaction. The polar solvent helps to solubilize the starting materials. An acidic catalyst can

protonate the nitrile groups, facilitating the nucleophilic attack.

After completion, cool the reaction mixture to room temperature.

If the product precipitates, it can be isolated by filtration. Otherwise, neutralize the mixture

with an aqueous base (e.g., NaOH solution) to precipitate the free base product.[10]

Filter the crude product, wash with cold water, and dry under vacuum.

Step 2: Purification

The crude 5-Methoxyquinazoline-2,4-diamine can be purified by recrystallization from a

suitable solvent system, such as ethanol/water.

Self-Validation: The purity of the final compound should be confirmed by measuring its

melting point and running analytical tests (NMR, MS) to confirm its identity and purity

(>95%). A sharp melting point indicates high purity.

Synthetic Workflow Diagram
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Caption: Synthetic workflow for 5-Methoxyquinazoline-2,4-diamine.

Biological Activity and Mechanism of Action
While direct biological studies on 5-Methoxyquinazoline-2,4-diamine are limited, the

extensive research on the 2,4-diaminoquinazoline scaffold provides a strong basis for
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predicting its therapeutic potential.

The Quinazoline Scaffold in Drug Discovery
Quinazoline-based molecules are components of several FDA-approved drugs, primarily used

in cancer therapy. They often function as inhibitors of tyrosine kinases, which are crucial

enzymes in cell signaling pathways that can become dysregulated in cancer.[4][12]

Furthermore, the 2,4-diamino substitution pattern is a well-known pharmacophore for inhibiting

dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.[13]

Potential Biological Targets
Dihydrofolate Reductase (DHFR) Inhibition: Many 2,4-diaminoquinazoline derivatives are

potent antifolates, acting as inhibitors of DHFR.[13] This inhibition blocks the synthesis of

DNA, RNA, and proteins, leading to cell death. This mechanism is the basis for several

anticancer and antimicrobial drugs. The 5-methoxy substitution could modulate the binding

affinity and selectivity for DHFR from different species (e.g., human vs. microbial).

Tyrosine Kinase Inhibition: The quinazoline core is a key feature of several Epidermal

Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Gefitinib and Erlotinib.[4][12]

These drugs bind to the ATP-binding site of the kinase domain, preventing the signaling

cascade that leads to cell proliferation and survival. While these drugs typically have a

different substitution at the 4-position, the 2,4-diamino scaffold could be explored for activity

against various kinases.

Other Targets: The versatility of the quinazoline scaffold has led to the development of

derivatives with a wide range of other activities, including anti-inflammatory, antiviral, and

anticonvulsant properties.[2][3][5]

Structure-Activity Relationship (SAR) Insights
For 2,4-diaminoquinazoline derivatives, SAR studies have revealed several key principles:

Substitution at Position 2 and 4: The amino groups are often crucial for forming hydrogen

bonds with the target protein's active site (e.g., DHFR or a kinase).[2]
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Substitution on the Benzene Ring: The nature and position of substituents on the benzene

ring (like the 5-methoxy group) significantly impact potency, selectivity, and pharmacokinetic

properties (absorption, distribution, metabolism, and excretion). A methoxy group can alter

the electronic properties and provide an additional hydrogen bond acceptor.

Example Signaling Pathway: EGFR Inhibition
The diagram below illustrates the EGFR signaling pathway, a common target for quinazoline-

based anticancer drugs. Inhibition of EGFR blocks downstream signaling and reduces tumor

growth.
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Caption: Simplified EGFR signaling pathway inhibited by quinazoline derivatives.
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Applications and Future Directions
5-Methoxyquinazoline-2,4-diamine represents a valuable starting point for medicinal

chemistry campaigns. Its established scaffold and functional group handles allow for the

systematic generation of compound libraries to explore various therapeutic areas.

Potential Therapeutic Areas:

Oncology: As a potential inhibitor of DHFR or various kinases, it could be a lead structure for

developing new anticancer agents.[12][14]

Infectious Diseases: Its potential as an antifolate makes it a candidate for developing novel

antibacterial, antifungal, or antiparasitic drugs.[2][13][15]

Inflammatory Diseases: Given the known anti-inflammatory properties of some quinazolines,

derivatives could be explored for conditions like rheumatoid arthritis.[16]

Future research should focus on synthesizing and screening a library of derivatives of 5-
Methoxyquinazoline-2,4-diamine against a panel of biological targets. Further modifications

at the 2- and 4-amino positions could lead to compounds with enhanced potency, selectivity,

and drug-like properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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